4-Tert-butylphenol;chlorosulfanyl thiohypochlorite
Description
4-Tert-butylphenol;chlorosulfanyl thiohypochlorite (CAS 60303-68-6), also known as poly-tert-butylphenoldisulfide, is a polymer synthesized from 4-tert-butylphenol and sulfur chloride (S2Cl2). Its molecular formula is C10H14Cl2OS2, with a molecular weight of 285.25 g/mol . Key properties include:
- Boiling point: 233.7°C (at 760 mmHg)
- Flash point: 110.9°C
- Vapor pressure: 0.0361 mmHg at 25°C
- Hazard classification: Xn (Harmful) .
This compound is primarily used as a vulcanizing agent for natural rubber, synthetic diene rubbers, and butyl rubber, enhancing thermal stability and crosslinking efficiency. It is often formulated as a mixture containing 90% polymer and 10% stearic acid to optimize processing .
Properties
IUPAC Name |
4-tert-butylphenol;chlorosulfanyl thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.Cl2S2/c1-10(2,3)8-4-6-9(11)7-5-8;1-3-4-2/h4-7,11H,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOATYJNDTRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60303-68-6 | |
| Details | Compound: Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60303-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60303-68-6 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenol;chlorosulfanyl thiohypochlorite typically involves the reaction of 4-tert-butylphenol with sulfur chloride (S2Cl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Alkylation of Phenol: 4-tert-butylphenol is prepared by the acid-catalyzed alkylation of phenol with isobutene.
Reaction with Sulfur Chloride: The 4-tert-butylphenol is then reacted with sulfur chloride to form the chlorosulfanyl thiohypochlorite derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reactive intermediates and ensure safety .
Chemical Reactions Analysis
Key Reaction Scheme:
Reaction Parameters
Byproduct Management
-
Recycling : Unreacted phenol, 2-methylphenol, and intermediates are re-fed into the reactor, achieving 95.5% conversion efficiency .
Metabolic Route in Sphingobium fuliginis (Strain TIK-1)
4-tert-Butylphenol is degraded via a meta-cleavage pathway , involving:
-
Hydroxylation : Conversion to 4-tert-butylcatechol by monooxygenase.
-
Ring Cleavage : Catechol 2,3-dioxygenase cleaves the aromatic ring, forming 3,3-dimethyl-2-butanone .
Degradation Metrics
| Substrate | Degradation Rate (1 mM) | Key Metabolite | Cell Yield (mg/mmol) |
|---|---|---|---|
| 4-tert-Butylphenol | 12 hours | 4-tert-butylcatechol | 75.3 ± 6.99 |
| 4-tert-Butylcatechol | 9 hours | 3,3-dimethyl-2-butanone | 74.9 ± 1.85 |
Inhibition Studies
-
3-Fluorocatechol (a meta-cleavage inhibitor) reduces degradation rates by >90%, confirming the meta pathway’s dominance .
-
Enzyme assays detected catechol 2,3-dioxygenase activity (16.9 mU/mg protein) but no ortho-cleavage enzymes .
Chlorosulfanyl Thiohypochlorite: Data Limitations
No peer-reviewed studies or patent data were identified for chlorosulfanyl thiohypochlorite’s chemical reactions. This compound may require further experimental characterization.
Scientific Research Applications
Research indicates that 4-tert-butylphenol;chlorosulfanyl thiohypochlorite exhibits potential biological activity:
- Antimicrobial Properties : Studies have shown that this compound may act as an antimicrobial agent, which could be beneficial in medical applications targeting bacterial infections.
- Antioxidant Activity : The compound has been linked to antioxidant properties, providing protection against oxidative stress, which is significant for therapeutic applications in preventing cell damage .
Medicinal Applications
The exploration of this compound in medicine is ongoing, with several promising avenues:
- Therapeutic Uses : Its potential as an antimicrobial agent suggests applications in pharmaceuticals, particularly in developing new treatments for infections.
- Interaction with Biomolecules : The chlorosulfanyl and thiohypochlorite groups can react with nucleophiles, leading to covalent bonding with target biomolecules, which may enhance drug efficacy.
Industrial Applications
This compound is utilized in various industrial processes:
- Vulcanization Agent : It serves as a vulcanizing agent in rubber manufacturing, improving the mechanical properties of rubber products through cross-linking polymer chains .
- Additive in Polymer Manufacturing : The compound enhances the stability and longevity of polymer products, making it valuable as an additive in the production of specialty chemicals .
Antioxidant Activity Study
A study highlighted the role of phenolic compounds, including this compound, in providing antioxidant properties. This suggests potential therapeutic applications in preventing oxidative damage in cells, which is crucial for diseases linked to oxidative stress.
Polymer Manufacturing Review
In a review focusing on additive usage in polymer manufacturing, this compound was noted for its effectiveness as an additive that enhances the stability of polymer products. Although its biological activity was considered low, its chemical properties made it a significant contributor to the durability of materials used in various applications .
Chemical Reactions
The compound undergoes several chemical reactions that are crucial for its applications:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfoxides and sulfones | Hydrogen peroxide, peracids |
| Reduction | Converts chlorosulfanyl group to thiols | Sodium borohydride, lithium aluminum hydride |
| Nucleophilic Substitution | Chlorine atoms replaced by other nucleophiles | Amines, thiols |
Mechanism of Action
The mechanism of action of 4-Tert-butylphenol;chlorosulfanyl thiohypochlorite involves its interaction with various molecular targets. The chlorosulfanyl and thiohypochlorite groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-tert-butylphenol;chlorosulfanyl thiohypochlorite with structurally or functionally related sulfenyl chlorides and sulfur-containing compounds:
Reactivity and Functional Roles
- This compound: As a polymer, it releases sulfur radicals during vulcanization, enabling controlled crosslinking. The tert-butyl group enhances thermal stability, reducing premature decomposition .
- Benzenesulfenyl Chloride: A monomeric sulfenyl chloride, highly reactive in electrophilic substitutions. Used to introduce sulfenyl groups in pharmaceuticals and agrochemicals .
- Dibutyl Amidosulfenyl Chloride : Contains an amido group, offering slower release of sulfur compared to aryl sulfenyl chlorides. Ideal for delayed-action vulcanization in specialty rubbers .
- Disulfur Dichloride : A key precursor in sulfenyl chloride synthesis. Reacts vigorously with water and alcohols, limiting direct industrial use but critical in polymer production .
Research Findings and Industrial Relevance
- Efficiency in Vulcanization: Studies indicate that this compound achieves superior crosslink density in rubber compared to monomeric sulfenyl chlorides, attributed to its polymeric structure and controlled sulfur release .
- Stability : The tert-butyl substituent reduces oxidation sensitivity, extending shelf life compared to benzenesulfenyl chloride derivatives .
- Environmental Impact : S2Cl2-based polymers like the target compound are scrutinized for chlorine emissions, driving research into halogen-free alternatives .
Biological Activity
4-Tert-butylphenol;chlorosulfanyl thiohypochlorite (CAS No. 60303-68-6) is a chemical compound with the molecular formula C10H14Cl2OS2. It is primarily studied for its potential biological activities and interactions with biomolecules, as well as its applications in various industrial processes, particularly in polymer manufacturing.
The biological activity of this compound is largely attributed to its ability to interact with biological systems through several mechanisms:
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for use in medical applications as an antimicrobial agent.
- Vulcanization Agent : It serves as a vulcanizing agent in rubber manufacturing, which enhances the mechanical properties of rubber products. This process involves cross-linking polymer chains, which can affect the biological compatibility of materials used in medical devices .
Case Studies and Research Findings
- Antioxidant Activity : A study highlighted the role of phenolic compounds, including this compound, in providing antioxidant properties that can protect against oxidative stress in biological systems. This suggests potential therapeutic applications in preventing oxidative damage in cells .
- Polymer Manufacturing : In the context of polymer manufacturing, this compound has been reviewed for its effectiveness as an additive that enhances the stability and longevity of polymer products. The study pointed out that while the biological activity is noted to be low, its role as an additive remains significant due to its chemical properties .
- Chemical Reactions : The compound undergoes various chemical reactions, such as oxidation and substitution, which can lead to the formation of sulfoxides and sulfones. These derivatives may have distinct biological activities and applications in medicinal chemistry .
Comparative Analysis
| Compound | Biological Activity | Applications |
|---|---|---|
| 4-Tert-butylphenol | Moderate | Antioxidant, antimicrobial |
| This compound | Low | Vulcanizing agent, additive in polymers |
| Other Phenolic Compounds | Varies | Antioxidants, antimicrobial agents |
Safety and Hazards
While exploring the biological activity of this compound, it is essential to consider safety aspects. The compound may pose hazards during handling due to its reactive nature and potential toxicity. Proper safety protocols must be followed when working with this chemical in laboratory or industrial settings.
Q & A
Q. Q1. What are the recommended methods for synthesizing poly-tert-butylphenol disulfide (4-Tert-butylphenol;chlorosulfanyl thiohypochlorite) in laboratory settings?
A1. The compound is typically synthesized via polymerization of 4-tert-butylphenol with sulfur dichloride (SCl). A common protocol involves:
- Reagent Ratios : Stoichiometric control of SCl to 4-tert-butylphenol (e.g., 1:1 molar ratio) to minimize side reactions like over-sulfonation .
- Temperature Control : Reactions are conducted under anhydrous conditions at 60–80°C, with inert gas (N) purging to prevent hydrolysis of SCl .
- Workup : Post-reaction, the product is precipitated using non-polar solvents (e.g., hexane) and purified via recrystallization .
Q. Q2. How can 4-Tert-butylphenol be effectively utilized as an internal standard in quantitative NMR analysis?
A2. 4-Tert-butylphenol is employed as an internal standard due to its chemical stability and distinct F NMR signals. A validated protocol includes:
- Stock Solution Preparation : Mix 150 mg 4-tert-butylphenol with hexafluorobenzene (0.1 mL) in CDCl/pyridine (1.5:1 v/v) to calibrate δ -164.90 ppm for F .
- Sample Loading : Combine 400 mg of analyte (e.g., olive oil) with 2 mL stock solution, react for 30 min at RT, and acquire spectra immediately to avoid degradation .
Q. Q3. What safety precautions are critical when handling sulfur dichloride (S2_22Cl2_22), a precursor in synthesizing this compound?
A3. SCl is highly reactive and toxic. Key precautions include:
- Ventilation : Use fume hoods to prevent inhalation of pungent vapors .
- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate or lime slurry .
Advanced Research Questions
Q. Q4. How can researchers address inconsistencies in quantifying phenolic byproducts during sulfonation reactions involving tert-butylphenol derivatives?
A4. Large deviations in phenolic byproduct concentrations (e.g., 2-tert-butylphenol vs. 4-tert-butylphenol) are common due to competitive sulfonation pathways. Mitigation strategies include:
- Analytical Calibration : Use GC-MS with deuterated internal standards to improve precision .
- Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .
Q. Q5. What advanced spectroscopic techniques are suitable for characterizing the sulfur-sulfur bond dynamics in poly-tert-butylphenol disulfide?
A5. Key techniques include:
- Raman Spectroscopy : Identify S–S stretching vibrations (~500 cm) and assess bond stability under thermal stress .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (e.g., S vs. S) to confirm disulfide vs. polysulfide linkages .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~233°C) to evaluate thermal stability .
Q. Q6. How can reaction conditions be optimized to minimize stearic acid contamination in poly-tert-butylphenol disulfide formulations?
A6. Stearic acid (10% in commercial formulations) may interfere with vulcanization efficiency. Optimization steps:
- Solvent Polarity : Use toluene instead of hexane during precipitation to reduce co-precipitation of stearic acid .
- Post-Synthesis Treatment : Wash the polymer with cold ethanol (≤0°C) to selectively dissolve stearic acid .
Methodological Challenges
Q. Q7. What experimental pitfalls arise when studying the vulcanization mechanism of poly-tert-butylphenol disulfide in rubber matrices?
A7. Challenges include:
Q. Q8. How can computational modeling aid in predicting the reactivity of 4-Tert-butylphenol with sulfur dichloride?
A8. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
